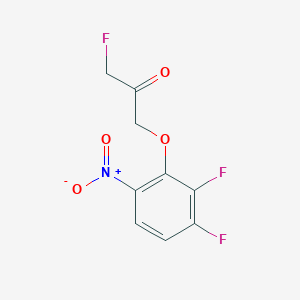
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one is an organic compound with the molecular formula C9H7F2NO4 It is characterized by the presence of difluoro and nitrophenoxy groups attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one typically involves the reaction of 2,3-difluoro-6-nitrophenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of ®-propylene oxide and 2,3-difluoro-6-nitrophenyl trimethylsilyl ether in the presence of an optically active cobalt (salen) catalyst. The reaction proceeds through the ring opening of the propylene oxide, followed by the transfer of the trimethylsilyl group to protect the secondary alcohol in situ .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoro and nitrophenoxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
- 2,5-Difluoro-4-nitrophenol
- 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
Uniqueness
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one is unique due to the presence of both difluoro and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
106015-28-5 |
|---|---|
Fórmula molecular |
C9H6F3NO4 |
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
1-(2,3-difluoro-6-nitrophenoxy)-3-fluoropropan-2-one |
InChI |
InChI=1S/C9H6F3NO4/c10-3-5(14)4-17-9-7(13(15)16)2-1-6(11)8(9)12/h1-2H,3-4H2 |
Clave InChI |
ADWWSIJKXAWHEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])OCC(=O)CF)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





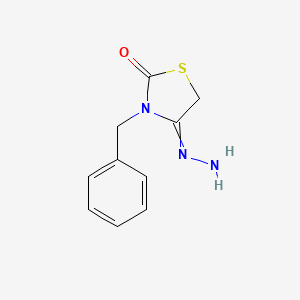
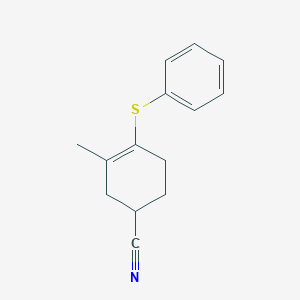
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
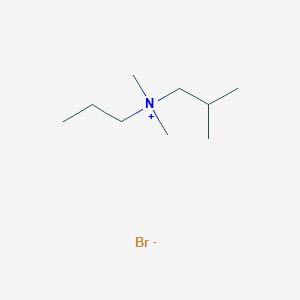

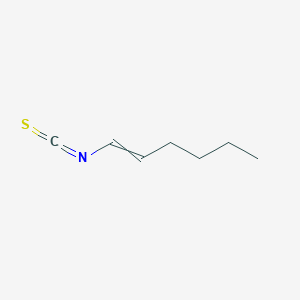
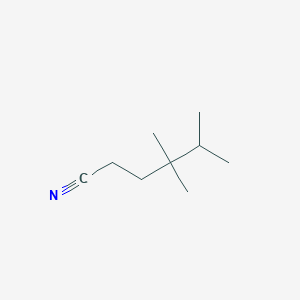

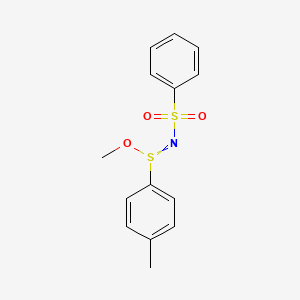
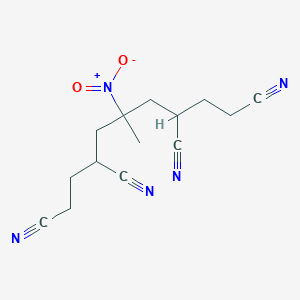
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
